molecular formula C12H21N3O2 B1469677 N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide CAS No. 1428138-98-0

N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No. B1469677
CAS RN: 1428138-98-0
M. Wt: 239.31 g/mol
InChI Key: QZKJZGWNJATINX-UHFFFAOYSA-N
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Description

“N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound . Quinoxalines are known to exhibit diverse pharmacological activities .


Chemical Reactions Analysis

Again, while specific reactions involving “N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” are not available, quinoxaline derivatives are known to undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” would depend on its specific structure. For instance, acetamide derivatives are generally colorless crystals .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Research has shown the design and synthesis of new lipophilic acetamide derivatives, including compounds structurally related to N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, displaying promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, and appreciable antifungal activity. Additionally, some of these compounds have shown significant anticancer effects against various cancer lines, highlighting their potential as cytotoxic agents (Ahmed et al., 2018).

Structural Analysis

  • A study on the crystal structure of a compound closely related to N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide revealed short intramolecular contacts and intermolecular hydrogen bonds, contributing to its molecular packing. This structural insight can inform the design of related compounds with enhanced biological activity (Ferfra et al., 2000).

Antiviral and Antioxidant Properties

  • Novel quinoxaline derivatives synthesized from precursors similar to N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide were tested for their antiviral activity against various viruses, including HCV, HBV, HSV-1, and HCMV. Some compounds exhibited highly potent activity against HCMV, suggesting a potential route for developing effective antiviral agents (Elzahabi, 2017).

Synthesis and Biological Evaluation

  • The synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a compound with a core structure similar to the chemical , has been described as a key intermediate for the synthesis of selective EGFR kinase inhibitors. This underscores the compound's relevance in the development of anticancer therapies (Jiang et al., 2011).

Anticonvulsant and Analgesic Activities

  • A series of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, structurally related to N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. These studies suggest the therapeutic potential of such compounds in pain and inflammation management (Alagarsamy et al., 2015).

Safety and Hazards

The safety and hazards associated with “N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” would depend on its specific properties. Acetamide, for example, has certain occupational safety guidelines .

Future Directions

The future directions for research on “N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the diverse activities of quinoxaline derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-ethyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-2-13-11(16)7-10-12(17)15-9-6-4-3-5-8(9)14-10/h8-10,14H,2-7H2,1H3,(H,13,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKJZGWNJATINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241742
Record name 2-Quinoxalineacetamide, N-ethyldecahydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

CAS RN

1428138-98-0
Record name 2-Quinoxalineacetamide, N-ethyldecahydro-3-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428138-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalineacetamide, N-ethyldecahydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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